molecular formula C26H27N3O5S2 B12024058 N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide CAS No. 617696-55-6

N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No.: B12024058
CAS No.: 617696-55-6
M. Wt: 525.6 g/mol
InChI Key: TUOYBUOWSUERSZ-FCQUAONHSA-N
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Description

N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the ethoxypropyl group, and the final coupling with the indole derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness.

Properties

CAS No.

617696-55-6

Molecular Formula

C26H27N3O5S2

Molecular Weight

525.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C26H27N3O5S2/c1-3-33-15-7-14-28-25(32)23(36-26(28)35)22-19-8-5-6-9-20(19)29(24(22)31)16-21(30)27-17-10-12-18(13-11-17)34-4-2/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,27,30)/b23-22-

InChI Key

TUOYBUOWSUERSZ-FCQUAONHSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC)SC1=S

Origin of Product

United States

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